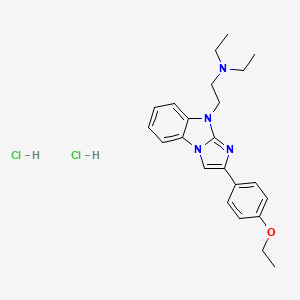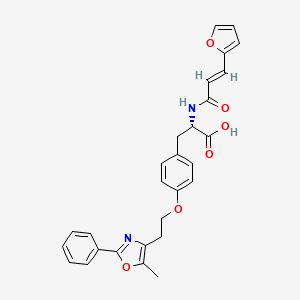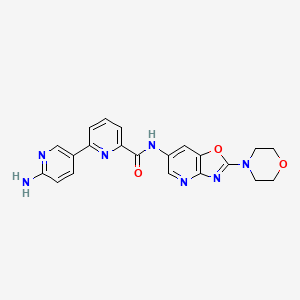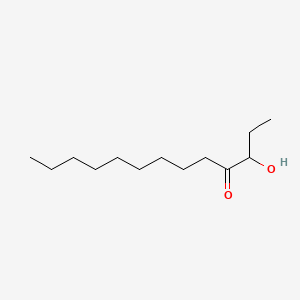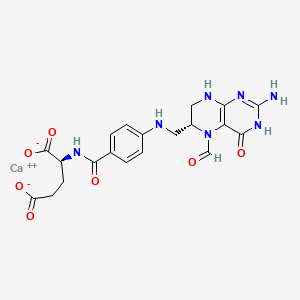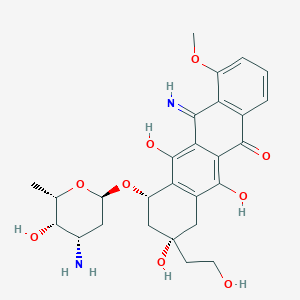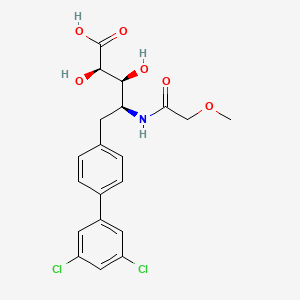
CC0651
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC0651 is a chemical compound known for its role as an allosteric inhibitor of the human ubiquitin-conjugating enzyme Cdc34 . This compound has garnered significant attention in the field of biochemical research due to its ability to inhibit the ubiquitination of p27 Kip1, a protein involved in cell cycle regulation .
Mechanism of Action
Target of Action
CC0651, also known as “4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid”, is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme . The primary target of this compound is the E2 enzyme hCdc34 . This enzyme plays a crucial role in the ubiquitin-proteasome system (UPS), which controls protein stability and interactions .
Mode of Action
This compound interacts with its target, hCdc34, by inserting into a cryptic binding pocket on hCdc34 . This binding pocket is distant from the catalytic site, causing subtle but wholesale displacement of E2 secondary structural elements .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a biochemical pathway that controls the stability, interactions, and localization of many proteins across virtually all cellular processes . The UPS pathway involves the conjugation of ubiquitin to substrates, mediated by E2 enzymes like hCdc34 . By inhibiting hCdc34, this compound disrupts this process, affecting the ubiquitination of hundreds of proteins .
Pharmacokinetics
It’s known that this compound potently inhibits the ubiquitination of p27kip1, as confirmed by dose-response analysis .
Result of Action
The inhibition of hCdc34 by this compound results in the accumulation of the SCFSkp2 substrate p27Kip1 . This suggests that this compound can affect the proliferation of human cancer cell lines .
Action Environment
It’s known that this compound selectively inhibits hcdc34, suggesting that it may have a high degree of specificity and selectivity in its action .
Biochemical Analysis
Biochemical Properties
CC0651 interacts with the E2 ubiquitin conjugating enzyme Cdc34A . It traps a weak interaction between ubiquitin and the E2 donor ubiquitin binding site . This interaction impairs the rate of ubiquitin chain initiation on substrate by SCF Cdc4 .
Cellular Effects
In cellular processes, this compound potentiates the formation of both ubiquitin dimers and monoubiquitinated hCdc34 . This leads to the observed accumulation of the hCdc34 conjugate in cells treated with the ester derivative of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the assembly of polyubiquitin chains and decreasing the formation of free triubiquitin . It has no effect on the production of diubiquitin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for CC0651 are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CC0651 primarily undergoes inhibition reactions where it interacts with the ubiquitin-conjugating enzyme Cdc34 . It does not typically undergo oxidation, reduction, or substitution reactions as part of its primary function.
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts. The specific conditions are tailored to maintain the stability and activity of the compound .
Major Products Formed: The major product formed from the reaction of this compound with its target enzyme is the inhibited form of the enzyme, which prevents the ubiquitination of target proteins such as p27 Kip1 .
Scientific Research Applications
CC0651 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the ubiquitin-proteasome system, which is crucial for protein degradation and regulation within cells . In medicine, this compound is being explored for its potential in cancer therapy due to its ability to inhibit cell cycle progression .
Comparison with Similar Compounds
CC0651 is unique in its ability to selectively inhibit the ubiquitin-conjugating enzyme Cdc34. Similar compounds include other inhibitors of the ubiquitin-proteasome system, such as bortezomib and carfilzomib, which target different components of the system . this compound is distinct in its allosteric inhibition mechanism and its specific target within the ubiquitin-conjugating enzyme family .
Properties
IUPAC Name |
(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBTNCWNRCBGX-YTQUADARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for CC0651?
A1: this compound acts as an inhibitor of the ubiquitin-conjugating enzyme E2, specifically targeting Cdc34. [, ] It achieves this by stabilizing a low-affinity interface between Cdc34 and ubiquitin. [] This disruption of the ubiquitination pathway can influence a variety of cellular processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
